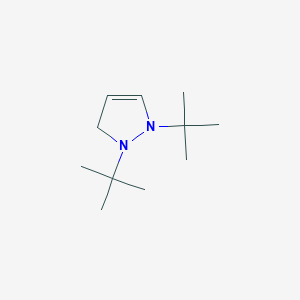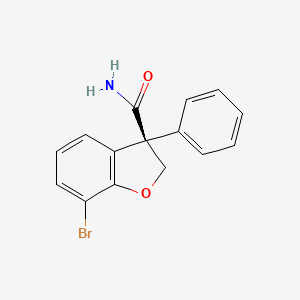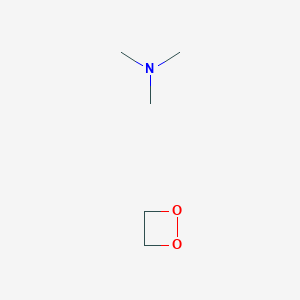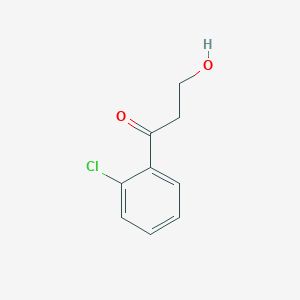
2-benzyl-5-hexyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-hexyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring This compound is notable for its unique structural features, which include a benzyl group at the second position and a hexyl group at the fifth position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-hexyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with benzylamine and hexylamine in the presence of a catalyst such as iron (III) chloride under mild conditions . Another method includes the condensation of hexane-2,5-dione with benzylamine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-hexyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole compounds.
Scientific Research Applications
2-Benzyl-5-hexyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its possible therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-benzyl-5-hexyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
2-Benzylpyrrole: Lacks the hexyl group, leading to different chemical properties and applications.
5-Hexylpyrrole: Lacks the benzyl group, affecting its reactivity and biological activity.
N-Benzyl-2,5-dihydro-1H-pyrrole: A related compound with different substituents, showing varied antimicrobial properties.
Uniqueness: 2-Benzyl-5-hexyl-1H-pyrrole stands out due to the combined presence of benzyl and hexyl groups, which confer unique chemical reactivity and potential for diverse applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
650616-12-9 |
|---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-benzyl-5-hexyl-1H-pyrrole |
InChI |
InChI=1S/C17H23N/c1-2-3-4-8-11-16-12-13-17(18-16)14-15-9-6-5-7-10-15/h5-7,9-10,12-13,18H,2-4,8,11,14H2,1H3 |
InChI Key |
KURXCYOMRTWOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)



![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)

![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)

![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)

![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)
